molecular formula C11H7ClN2O B1403654 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde CAS No. 1404373-80-3

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde

Cat. No.: B1403654
CAS No.: 1404373-80-3
M. Wt: 218.64 g/mol
InChI Key: IJSUAAQWBCIVJS-UHFFFAOYSA-N
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Description

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde is a useful research compound. Its molecular formula is C11H7ClN2O and its molecular weight is 218.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural and Molecular Studies

  • Chemical Structure and Molecular Arrangement : The study by Trilleras et al. (2014) demonstrates the synthesis of a compound involving 3-(4-chloro-phenyl)-pyrazine-2-carbaldehyde and explores its chemical structure. The compound forms hydrogen-bonded chains and sheets through π-π stacking interactions, indicating its potential in molecular assembly and structural chemistry applications (Trilleras, Utria, Cobo, & Glidewell, 2014).

  • Formation of Complexes with Metal Ions : Venkatraman et al. (2007) describe the formation of a diorganotin(IV) complex with pyrazine-2-carbaldehyde 4-ethylthiosemicarbazone, derived from this compound. This complex displays a distorted octahedron around the Sn atom, indicating potential uses in inorganic chemistry and materials science (Venkatraman, Sitole, Adams, Cameron, & Fronczek, 2007).

Synthesis and Characterization of Derivatives

  • Synthesis of Pyrazolines : Loh et al. (2013) explored the synthesis of various N-substituted pyrazolines using this compound. This study provides insights into the chemical reactions and structural characterizations of pyrazoline derivatives, useful in the field of organic chemistry (Loh, Quah, Chia, Fun, Sapnakumari, & Narayana, 2013).

  • Development of Bipyrazoles : Kumar et al. (2019) investigated the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles. The study highlights the synthesis process and molecular structures, providing a basis for developing novel organic compounds (Kumar, Yathirajan, Manju, Kalluraya, & Rathore, 2019).

Applications in Material Science and Chemistry

  • Molecular Synthesis Under Specific Conditions : The research by Trilleras et al. (2013) focuses on the ultrasonics promoted synthesis of dihydropyrazoles derivatives from this compound. This method offers advantages like shorter reaction times and higher yields, significant in material science and green chemistry (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).

Biological and Pharmacological Research

  • Exploring Antimicrobial Properties : Hamed et al. (2020) synthesized Schiff bases of chitosan with heteroaryl pyrazole derivatives including a compound related to this compound. These compounds displayed antimicrobial activity, indicating potential applications in pharmacology and biotechnology (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Biochemical Analysis

Biochemical Properties

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help modulate the levels of reactive oxygen species (ROS) within cells, thereby protecting them from oxidative damage . Additionally, this compound has been shown to interact with proteins involved in inflammatory pathways, potentially reducing inflammation by inhibiting the activity of pro-inflammatory cytokines .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . By altering the expression of genes involved in this pathway, this compound can impact cell growth and survival. Furthermore, this compound has been shown to influence cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their ability to bind to DNA . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to changes in its biochemical activity and cellular effects. Studies have shown that this compound remains relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Long-term studies have indicated that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the oxidative stress response pathway, where this compound modulates the activity of enzymes such as superoxide dismutase and catalase . Additionally, it can influence metabolic flux by altering the levels of metabolites involved in energy production and utilization . These interactions contribute to the overall metabolic effects of this compound within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical and cellular effects. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can interact with binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions determine the concentration and activity of this compound within different tissues and organs.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)pyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-9-3-1-8(2-4-9)11-10(7-15)13-5-6-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSUAAQWBCIVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.